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A comprehensive review of toxicological data reveals species-specific differences in the

response of rats and mice to Diisononyl phthalate (DINP), a commonly used plasticizer. While

both species exhibit adverse effects in the liver and reproductive systems, the magnitude of

these effects and the doses at which they occur vary, providing crucial insights for human

health risk assessment.

Diisononyl phthalate (DINP) has been the subject of extensive toxicological research in

rodent models to understand its potential health risks. This guide provides a comparative

overview of the key findings in rats and mice, focusing on liver toxicity, reproductive and

developmental effects, and carcinogenicity. The data is presented in a structured format to

facilitate comparison, and detailed experimental protocols are provided for key studies.

Liver Toxicity
The liver is a primary target organ for DINP toxicity in both rats and mice.[1][2] High doses of

DINP have been shown to induce a range of hepatic effects, including increased liver weight,

peroxisome proliferation, inhibition of gap junctional intercellular communication (GJIC), and

increased DNA synthesis.[1][2][3] These effects are consistent with a mode of action involving

the activation of the peroxisome proliferator-activated receptor alpha (PPARα).

Interestingly, studies have shown that the concentration of the monoester metabolite,

monoisononyl phthalate (MINP), is higher in the livers of mice compared to rats, which may

contribute to the observed species differences in hepatic responses.
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Parameter Rat (F344) Mouse (B6C3F1) Reference

Increased Liver

Weight

Observed at high

doses (e.g., 12,000

ppm)

Observed at high

doses (e.g., 6,000

ppm)

Peroxisome

Proliferation

Consistent finding at

high doses

Consistent finding at

high doses

Inhibition of GJIC
Observed at high

doses

Observed at high

doses

Increased DNA

Synthesis

Transient effect

observed early in

treatment

Transient effect

observed early in

treatment

Liver Tumor NOAEL

(Male)
359 mg/kg/day 112 mg/kg/day

Liver Tumor Effect

Level (Male)
> 700 mg/kg/day > 336 mg/kg/day

Liver Tumor NOAEL

(Female)
442 mg/kg/day 112 mg/kg/day

Liver Tumor Effect

Level (Female)
> 700 mg/kg/day 336 mg/kg/day

Reproductive and Developmental Effects
The effects of DINP on the reproductive systems of rats and mice show some notable

differences. In male rats, in utero exposure to high doses of DINP has been associated with

anti-androgenic effects, including reduced fetal testicular testosterone production and

morphological changes in reproductive tissues such as Leydig cell aggregation and the

presence of multinucleated gonocytes. However, some studies have reported no alterations in

testosterone levels in postnatal or adult rats.

In male mice, studies have also shown a decrease in fetal testicular testosterone production at

high doses. For female mice, exposure to DINP has been linked to adverse reproductive

outcomes, including smaller litter sizes and shorter gestation periods.
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Parameter Rat Mouse Reference

Fetal Testicular

Testosterone

Reduction observed in

some studies at high

doses (e.g., 750

mg/kg/day)

Reduction observed at

high doses (e.g., 600

mg/kg/day)

Postnatal/Adult

Testosterone

Some studies report

no significant changes

Data not as

extensively reported

Anogenital Distance

(AGD)

Some studies report a

reduction, while others

show no effect

Data not as

extensively reported

Reproductive Tissue

Morphology (Male)

Leydig cell

aggregation,

multinucleated

gonocytes

Data not as

extensively reported

Female Reproductive

Outcomes

Data not as

extensively reported

Smaller litter sizes,

shorter gestation

period

Carcinogenicity
Chronic exposure to high doses of DINP has been shown to induce liver tumors in both rats

and mice. The development of these tumors is believed to be linked to the peroxisome

proliferation mode of action, which is a non-genotoxic mechanism. DINP has not been shown

to be genotoxic. In female mice, a significant increase in liver tumors was observed at a lower

dose compared to male mice and rats of both sexes, indicating a higher sensitivity in this

specific group.
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Tumor Type Rat (F344) Mouse (B6C3F1) Reference

Hepatocellular

Adenomas

Increased incidence at

high dietary doses

(>730 mg/kg/day)

Significantly increased

incidence in both

males and females

Hepatocellular

Carcinomas

Increased incidence at

high dietary doses

(>730 mg/kg/day)

Significantly increased

incidence in both

males and females

Combined Adenomas

and Carcinomas

Increased to 26% at

12,000 ppm

Significantly increased

with dose-response

trends

Pancreatic Islet Cell

Tumors
Reported Not reported

Experimental Protocols
Short-Term Hepatic Effects Study

Species and Strain: Male F344 rats and male B6C3F1 mice.

Dosing: Animals were fed diets containing DINP at various concentrations. For rats, doses

were 0, 1000, or 12,000 ppm. For mice, doses were 0, 500, or 6000 ppm.

Duration: 2 or 4 weeks.

Endpoints Measured: Liver weight, gap junctional intercellular communication (GJIC),

peroxisomal beta-oxidation (PBOX), and replicative DNA synthesis. Hepatic and serum

concentrations of DINP and its major metabolites were also determined.

Chronic Toxicity and Carcinogenicity Study
Species and Strain: Male and female F344 rats and B6C3F1 mice.

Dosing: Dietary administration of DINP at various concentrations. For example, in one study,

mice were fed diets with DINP at 500, 1500, 4000, and 8000 ppm.

Duration: Lifetime exposure (e.g., 78 weeks followed by a recovery period).
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Endpoints Measured: Incidence of liver tumors (adenomas and carcinomas). Indicators of

peroxisome proliferation such as liver weight, peroxisomal volume density, and enzyme

activity were also measured.

Signaling Pathways and Experimental Workflows
To visually represent the processes involved in DINP-induced toxicity, the following diagrams

have been generated using the DOT language.
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Caption: Workflow of DINP-induced hepatic toxicity in rodents.
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Caption: Comparative reproductive effects of DINP in rats and mice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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